molecular formula C11H15BrO B13060061 5-Bromo-2-(tert-butyl)-4-methylphenol

5-Bromo-2-(tert-butyl)-4-methylphenol

Cat. No.: B13060061
M. Wt: 243.14 g/mol
InChI Key: LIDLAQVCIOEROJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)-4-methylphenol is an organic compound with a bromine atom, a tert-butyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)-4-methylphenol typically involves the bromination of 2-(tert-butyl)-4-methylphenol. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 2-(tert-butyl)-4-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(tert-butyl)-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(tert-butyl)-4-methylphenol is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the phenol ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

5-bromo-2-tert-butyl-4-methylphenol

InChI

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6,13H,1-4H3

InChI Key

LIDLAQVCIOEROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C(C)(C)C

Origin of Product

United States

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